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molecular formula C14H15N B8530869 2-(2,4,6-Trimethylphenyl)pyridine CAS No. 75722-64-4

2-(2,4,6-Trimethylphenyl)pyridine

Cat. No. B8530869
M. Wt: 197.27 g/mol
InChI Key: QOCGQQBSSZLQBC-UHFFFAOYSA-N
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Patent
US08211820B2

Procedure details

Using a THF solution of mesitylmagnesium bromide (0.974 mL, 0.77 M, 0.75 mmol), 2-bromopyridine (158.0 mg, 1.0 mmol), FeF3.3H2O (5.01 mg, 0.03 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (38.4 mg, 0.09 mmol) as starting materials, the reaction was performed at a scale of 1.0 mmol at 90° C. for 24 hours in the same manner as in Example 2. After performing silica gel column chromatography (EtOAc=10 and 20% in hexane), the above compound was obtained as a yellow liquid (0.150 g, yield=76%, purity=>99% (GC analysis)).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
mesitylmagnesium bromide
Quantity
0.974 mL
Type
reactant
Reaction Step Two
Quantity
158 mg
Type
reactant
Reaction Step Three
[Compound]
Name
FeF3.3H2O
Quantity
5.01 mg
Type
reactant
Reaction Step Four
Quantity
38.4 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1COCC1.[C:6]1([CH3:16])[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([CH3:13])[C:7]=1[Mg]Br.Br[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1.[Cl-].C(C1C=CC=C(C(C)C)C=1[NH+]1CCN(C2C(C(C)C)=CC=CC=2C(C)C)C1)(C)C>CCCCCC.CCOC(C)=O>[CH3:16][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([CH3:13])[C:7]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
mesitylmagnesium bromide
Quantity
0.974 mL
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)[Mg]Br)C
Step Three
Name
Quantity
158 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Four
Name
FeF3.3H2O
Quantity
5.01 mg
Type
reactant
Smiles
Step Five
Name
Quantity
38.4 mg
Type
reactant
Smiles
[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[NH+]1CN(CC1)C1=C(C=CC=C1C(C)C)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound was obtained as a yellow liquid (0.150 g, yield=76%, purity=>99% (GC analysis))

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1=C(C(=CC(=C1)C)C)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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